Diquafosol Tetrasodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGMPPCCUSXIP-FNXFGIETSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4Na4O23P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211427-08-6 | |
| Record name | Diquafosol tetrasodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIQUAFOSOL TETRASODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Molecular Pathways
P2Y2 Purinergic Receptor Agonist Activity
Diquafosol (B1208481) tetrasodium (B8768297) is a potent and selective agonist of the P2Y2 purinergic receptor. patsnap.commdpi.comresearchgate.netnih.gov These G protein-coupled receptors are widely distributed on the surface of various ocular epithelial cells, including those of the cornea, conjunctiva, and meibomian glands. patsnap.commdpi.comnih.govnih.gov As a stable derivative of uridine (B1682114) 5'-triphosphate (UTP), diquafosol binds to and activates these P2Y2 receptors, initiating a cascade of intracellular signaling events. mdpi.compreprints.org This activation is the primary mechanism through which diquafosol exerts its therapeutic effects on the ocular surface. patsnap.comnih.gov The interaction between diquafosol and the P2Y2 receptor is a critical first step that leads to the downstream physiological responses aimed at alleviating the signs and symptoms of dry eye disease.
Intracellular Calcium Ion Signaling
Upon activation of P2Y2 receptors by diquafosol, a key subsequent event is the mobilization of intracellular calcium ions ([Ca²⁺]i). patsnap.commdpi.comnih.govnih.govresearchgate.net This process is initiated through the G protein-coupled signaling pathway, which leads to the release of calcium from intracellular stores. patsnap.com The elevation of [Ca²⁺]i acts as a crucial second messenger, triggering a variety of downstream cellular responses. patsnap.comresearchgate.net Studies have demonstrated that diquafosol-stimulated increases in intracellular calcium are fundamental to its secretagogue activity, including the promotion of fluid and mucin secretion. patsnap.comnih.govresearchgate.net Furthermore, this calcium signaling is also implicated in the pro-proliferative and migratory effects of diquafosol on corneal epithelial cells. researchgate.net Research has shown that chelating intracellular calcium with agents like BAPTA/AM can attenuate the downstream effects of diquafosol, underscoring the central role of calcium signaling in its mechanism of action. researchgate.net
Modulation of Fluid Transport Mechanisms
A significant consequence of P2Y2 receptor activation and subsequent intracellular calcium signaling is the modulation of fluid transport across the conjunctival epithelium. mdpi.comnih.gov Diquafosol stimulates the secretion of water from conjunctival epithelial cells, a process that is independent of the lacrimal gland. researchgate.netresearchgate.net This is achieved by facilitating the transport of fluid from the serosal to the mucosal side through the activation of chloride channels. mdpi.comnih.govpreprints.org The increased chloride ion secretion creates an osmotic gradient that drives water movement, thereby hydrating the ocular surface. patsnap.com This mechanism directly addresses the aqueous-deficient component of dry eye by supplementing the tear film's aqueous layer.
Regulation of Mucin Secretion from Ocular Surface Epithelia and Goblet Cells
Diquafosol is a potent mucin secretagogue, enhancing the secretion of both membrane-associated and secreted mucins. mdpi.comnih.gov It stimulates the release of MUC5AC, a major secretory mucin, from conjunctival goblet cells. mdpi.comnih.gov This action helps to form a stable and hydrated mucus gel layer on the ocular surface. preprints.org In addition to secreted mucins, diquafosol also upregulates the gene expression of membrane-associated mucins, including MUC1, MUC4, and MUC16, in both corneal and conjunctival epithelial cells. mdpi.comnih.gov These membrane-associated mucins form the glycocalyx, which plays a critical role in maintaining the wettability of the ocular surface and providing a protective barrier. mdpi.com The regulation of mucin secretion by diquafosol is a key factor in improving tear film stability and reducing friction between the eyelid and the cornea. mdpi.com
| Mucin Type | Cell Type | Effect of Diquafosol |
|---|---|---|
| MUC1 | Corneal and Conjunctival Epithelial Cells | Increases gene expression |
| MUC4 | Corneal Epithelial Cells | Increases gene expression |
| MUC16 | Corneal and Conjunctival Epithelial Cells | Increases gene expression |
| MUC5AC | Conjunctival Goblet Cells | Stimulates secretion and increases gene expression |
Influence on Lipid Layer Dynamics and Meibomian Gland Cell Secretion
Beyond its effects on the aqueous and mucin layers, diquafosol also positively influences the lipid layer of the tear film. lime.jp P2Y2 receptors are expressed in meibomian gland cells, and their activation by diquafosol is thought to stimulate lipid secretion. nih.govnih.govnih.gov Clinical studies have demonstrated that topical application of diquafosol leads to a significant increase in the thickness of the tear film's lipid layer. nih.govlime.jpsemanticscholar.orgresearchgate.net In vitro studies using cultivated rabbit meibomian gland cells have shown that diquafosol induces intracellular calcium signaling and increases the release of total cholesterol, a key component of meibum. mdpi.comnih.gov By enhancing lipid secretion, diquafosol helps to stabilize the tear film and reduce evaporative water loss from the ocular surface. semanticscholar.orgresearchgate.net
| Study Population | Key Finding | Citation |
|---|---|---|
| Healthy Human Eyes | Significant increase in mean LLT from 62.3 nm to 77.0 nm at 15 minutes post-instillation. | mdpi.com |
| Dry Eye Patients with Meibomian Gland Dysfunction | Significant increase in LLT at 30 and 60 minutes post-instillation. | semanticscholar.orgresearchgate.net |
| Dry Eye Patients | LLT increased from 49.4 nm to 70.6 nm at 30 minutes after instillation. | mdpi.com |
Corneal Epithelial Cell Proliferation and Repair Mechanisms
Diquafosol has been shown to promote the healing of corneal epithelial defects. researchgate.netnih.gov This effect is mediated through the activation of P2Y2 receptors, which stimulates intracellular calcium-dependent signaling pathways. researchgate.netnih.gov Specifically, diquafosol induces the phosphorylation of the epidermal growth factor receptor (EGFR) and the activation of the extracellular signal-regulated kinase (ERK) pathway. researchgate.netnih.gov The activation of the ERK pathway is a critical step in promoting the proliferation and migration of corneal epithelial cells, which are essential processes for wound healing. researchgate.netnih.govarvojournals.org In vivo studies in animal models have confirmed that diquafosol accelerates the closure of corneal epithelial wounds. mdpi.comnih.gov
| Time Point | Percentage of Wound Closure (Diquafosol-treated) | Percentage of Wound Closure (Control) | Citation |
|---|---|---|---|
| 12 hours | 63.4 ± 2.0% | 42.7 ± 2.5% | mdpi.com |
| 24 hours | 98.1 ± 1.1% | 82.3 ± 3.2% | mdpi.com |
Anti-inflammatory and Immunomodulatory Effects on Ocular Surface
Recent evidence suggests that diquafosol may also possess anti-inflammatory and immunomodulatory properties on the ocular surface. researchgate.netarvojournals.org In vitro and in vivo studies have indicated that diquafosol can reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). arvojournals.orgmdpi.com One proposed mechanism for this anti-inflammatory effect is the inhibition of the NF-κB signaling pathway. arvojournals.orgciplamed.com By downregulating the inflammatory response, diquafosol may help to break the cycle of inflammation that is often a key component of dry eye disease. researchgate.net Furthermore, diquafosol has been found to reduce intracellular reactive oxygen species (ROS) levels and inhibit apoptosis in corneal epithelial cells under desiccating stress. researchgate.netarvojournals.org A clinical study demonstrated a significant reduction in the levels of IL-6 and TNF-alpha in the tear film of dry eye patients after four weeks of treatment with diquafosol. ciplamed.com
Potential Induction of Nerve Growth Factors and Corneal Innervation
Diquafosol tetrasodium's mechanism of action extends beyond tear and mucin secretion, with emerging research highlighting its potential role in neuroregulation on the ocular surface, specifically through the induction of nerve growth factors (NGF) and its influence on corneal innervation.
Induction of Nerve Growth Factor (NGF)
Nerve growth factor is a crucial neurotrophin involved in the survival and differentiation of neurons. mdpi.com On the ocular surface, NGF is implicated in corneal epithelial cell migration, proliferation, and wound healing. mdpi.com Studies have demonstrated that diquafosol can increase the expression of NGF. mdpi.comkorea.ac.kr In an experimental dry eye model, treatment with diquafosol resulted in increased NGF expression and its translocation into the extracellular space. mdpi.comkorea.ac.krdoaj.orgnih.gov When compared with other treatments like cyclosporine A, diquafosol-treated mice exhibited higher levels of NGF expression, underscoring its potential to enhance corneal wound healing through NGF-mediated pathways. mdpi.com
As a P2Y2 receptor agonist, diquafosol's stimulation of this receptor is the primary step in its known pharmacological actions. mdpi.compatsnap.com While it is established that diquafosol increases the expression and extracellular amount of NGF, the precise molecular pathway linking P2Y2 receptor activation to the transcriptional mechanism of NGF is not yet fully understood and remains an area for further investigation. mdpi.com
Effects on Corneal Innervation
The cornea is one of the most densely innervated tissues in the human body, and this innervation is critical for maintaining its health and function. Conditions like diabetic keratopathy and dry eye disease can lead to diminished corneal sensitivity and nerve damage. clinicaltrials.gov Diquafosol has shown a potential therapeutic effect on corneal nerves. frontiersin.org
Clinical research suggests that treatment with diquafosol is associated with an increase in corneal nerve density, pointing to a possible neuroprotective or regenerative effect. springermedizin.denih.gov This is particularly relevant for patients with diabetes, who frequently suffer from corneal neuropathy. springermedizin.de A randomized study comparing 3% diquafosol ophthalmic solution with 0.1% hyaluronic acid in diabetic patients with dry eye disease found that diquafosol treatment led to significant improvements in several corneal nerve parameters after 8 weeks. springermedizin.de
The exact mechanism behind diquafosol's effect on corneal innervation remains unclear. It is speculated that the compound may possess anti-inflammatory properties that reduce damage to nerves or that it directly promotes nerve regeneration through the induction of NGF by corneal epithelial cells. frontiersin.orgnih.gov
Detailed Research Findings
A randomized controlled study provided quantitative data on the effects of diquafosol on corneal nerve parameters in patients with diabetes and dry eye disease over an 8-week treatment period.
| Parameter | Therapy Group | Baseline (Mean ± SD) | 8 Weeks (Mean ± SD) | P-value (Change from Baseline) |
|---|---|---|---|---|
| Corneal Nerve Fiber Density (CNFD) (no./mm²) | Diquafosol | 18.54 ± 6.95 | 21.36 ± 6.58 | <0.001 |
| Hyaluronic Acid | 19.03 ± 7.22 | 19.55 ± 7.01 | 0.110 | |
| Corneal Nerve Branch Density (CNBD) (no./mm²) | Diquafosol | 31.75 ± 20.95 | 39.58 ± 20.17 | 0.020 |
| Hyaluronic Acid | 32.11 ± 19.89 | 32.75 ± 20.95 | 0.685 | |
| Corneal Nerve Fiber Length (CNFL) (mm/mm²) | Diquafosol | 14.28 ± 4.55 | 16.01 ± 4.23 | <0.001 |
| Hyaluronic Acid | 14.59 ± 4.88 | 14.99 ± 4.67 | 0.134 |
The data indicates that after 8 weeks of therapy, the diquafosol group experienced statistically significant improvements in corneal nerve fiber density (CNFD), corneal nerve branch density (CNBD), and corneal nerve fiber length (CNFL), while the hyaluronic acid group showed no significant changes in these nerve parameters. springermedizin.deresearchgate.net These findings suggest that diquafosol may offer benefits for diabetic dry eye patients with corneal nerve damage beyond tear film stabilization. springermedizin.de
Preclinical Investigations and Mechanistic Elucidation
In Vitro Studies on Ocular Cell Lines
Cellular Viability and Cytotoxicity Assessments
Research on human corneal epithelial cells (HCECs) has explored the impact of diquafosol (B1208481) tetrasodium (B8768297) on cellular health. One study utilized a methyl thiazolyl tetrazolium (MTT)-based colorimetric assay to evaluate cellular proliferation and a lactate (B86563) dehydrogenase (LDH) leakage assay to assess cytotoxicity. nih.gov The findings indicated that 3% diquafosol tetrasodium had a significant, time-dependent inhibitory effect on HCEC proliferation and cytotoxicity. nih.govnih.gov Specifically, a significant decrease in cell viability was observed after treatment with 30% diluted diquafosol for one hour, and after six hours of treatment with 10% and 20% diluted diquafosol. nih.gov In contrast, another study found no significant difference in cell viability compared to a control group when HCECs were treated with diquafosol under hyperosmotic stress. nih.gov
| Concentration (Dilution) | Exposure Time | Effect on Cell Viability | Cytotoxicity (LDH Leakage) |
| 10% | 6 hours | Significantly Decreased | Increased |
| 20% | 6 hours | Significantly Decreased | Increased |
| 30% | 1 hour | Significantly Decreased | Increased |
Morphological evaluation through inverted phase-contrast light microscopy and electron microscopy revealed that HCECs treated with diquafosol showed increased detachment from culture dishes. nih.gov Damaged cells exhibited degenerative changes, including a reduced number of microvilli, vacuole formation, and chromatin condensation along the nuclear periphery. nih.gov
Apoptosis and Inflammatory Cytokine Expression
This compound has been shown to modulate apoptosis and the expression of inflammatory cytokines in ocular cell lines. In an in vitro dry eye model using human corneal epithelial cells, diquafosol treatment reduced intracellular reactive oxygen species (ROS) levels, apoptosis, and inflammation that were induced by desiccating conditions. researchgate.netnih.gov The percentage of apoptotic cells, as identified by annexin (B1180172) V and propidium (B1200493) iodide staining, was lower in cells treated with diquafosol (8.7%) compared to untreated cells (15.4%). arvojournals.org
Furthermore, this compound attenuated the secretion of certain inflammatory cytokines under dry conditions. arvojournals.orgarvojournals.org Specifically, it significantly decreased the expression of IL-1β and TNF-α. researchgate.netnih.gov However, the increased levels of IL-6, IL-8, and GM-CSF induced by the dry conditions were not significantly reduced by diquafosol treatment. arvojournals.orgarvojournals.org This anti-inflammatory effect is believed to be mediated through the nuclear factor-kappa B (NF-κB) pathway, as diquafosol treatment led to considerably lower NF-κB-p65 levels and markedly higher IκB-α levels. researchgate.netarvojournals.org
Extracellular Signal-Regulated Kinase (ERK) and Ribosomal S6 Kinase (RSK) Activation
The mechanism of action of this compound involves the activation of key intracellular signaling pathways. Studies have demonstrated that diquafosol, a P2Y2 receptor agonist, promotes corneal epithelial wound healing and cell proliferation through the activation of extracellular signal-regulated kinase (ERK). arvojournals.org In human conjunctival epithelial cells subjected to hyperosmotic stress, diquafosol treatment led to a time-dependent increase in the phosphorylation of p44/42 MAPK (Erk1/2) signaling molecules, with significant increases observed from 5 minutes to 60 minutes. nih.gov
This activation of the ERK pathway is thought to be dependent on intracellular calcium ([Ca2+]). nih.govnih.gov Diquafosol treatment has been shown to enhance the activities of ERK1/2 and its downstream substrate, p90RSK, which is involved in inhibiting apoptosis. researchgate.netarvojournals.org In vitro experiments using simian virus 40-transfected human corneal epithelial (THCE) cells showed that diquafosol accelerated cell proliferation, and this effect was inhibited by a MEK inhibitor (U0126), further confirming the role of the ERK pathway. nih.gov
Membrane-Associated Mucin Gene Expression Regulation
This compound has been found to upregulate the expression of both secreted and membrane-associated mucins in ocular epithelial cells. nih.gov In multi-layered cultures of primary human conjunctival epithelial cells (HCEC) under hyperosmotic stress, diquafosol treatment increased the secretion and gene expression of the secreted mucin MUC5AC. nih.govnih.gov
Regarding membrane-associated mucins, diquafosol has been shown to increase the mRNA expression levels of MUC1, MUC4, and MUC16 in human corneal epithelial cells three hours after treatment. nih.govarvojournals.org In HCECs under hyperosmotic stress, MUC1 mRNA levels increased significantly at 24 hours, while MUC16 mRNA levels increased at 6 hours and were maintained until 24 hours. nih.govnih.gov The stimulatory effect of diquafosol on mucin expression is believed to be regulated by the ERK signaling pathway, as the effects were significantly inhibited by an ERK inhibitor, PD98059. nih.govnih.gov
| Mucin | Cell Type | Condition | Time Point | Effect of Diquafosol |
| MUC1 | Human Corneal Epithelial Cells | Normal | 3 hours | Increased mRNA |
| MUC1 | Human Conjunctival Epithelial Cells | Hyperosmotic Stress | 24 hours | Significantly Increased mRNA |
| MUC4 | Human Corneal Epithelial Cells | Normal | 3 hours | Increased mRNA |
| MUC16 | Human Corneal Epithelial Cells | Normal | 3 hours | Increased mRNA |
| MUC16 | Human Conjunctival Epithelial Cells | Hyperosmotic Stress | 6 and 24 hours | Increased mRNA |
| MUC5AC | Human Conjunctival Epithelial Cells | Hyperosmotic Stress | Not Specified | Increased Secretion and Gene Expression |
Meibomian Gland Cell Lipid Release Studies
In vitro studies using isolated rabbit meibomian gland cells (meibocytes) have shown that this compound can directly stimulate lipid release. nih.gov Diquafosol was found to elicit the release of total cholesterol from these cells into the culture medium. nih.gov This action is mediated through the P2Y2 purinergic receptor, as the effect was almost completely nullified by the selective P2Y2 receptor antagonist AR-C118925XX. nih.gov
The signaling mechanism for this lipid release involves intracellular calcium, as the effect of diquafosol on total cholesterol release was significantly suppressed by the intracellular Ca2+ chelator BAPTA-AM. nih.gov Furthermore, DNA fragmentation analysis suggested that diquafosol might enhance spontaneous apoptotic DNA fragmentation in these cells, potentially facilitating holocrine secretion, which is the primary mechanism of lipid secretion by meibomian glands. nih.gov
Animal Model Studies of Ocular Surface Disorders
Animal models have provided in vivo evidence supporting the mechanisms of this compound observed in vitro. In a scopolamine-induced dry eye rat model, topical application of diquafosol resulted in the upregulation of phosphorylated p90RSK and phosphorylated ERK1/2 in the cornea, consistent with in vitro findings. researchgate.netnih.gov This was accompanied by a marked reduction in apoptosis in the corneal epithelium of diquafosol-treated dry eye rats compared to the untreated dry eye group. arvojournals.org
In a povidone iodine-induced dry eye model in rats, treatment with diquafosol led to a significant decrease in corneal and conjunctival inflammatory cell infiltration. nih.govijo.cn It also inhibited corneal epithelium apoptosis and the loss of goblet cells, while promoting mucin secretion. nih.govijo.cn
Studies in a diabetic rat model with airflow-induced ocular surface disorders demonstrated that diquafosol ophthalmic solution increased tear secretion and improved corneal epithelial damage. dovepress.comresearchgate.net In Cu, Zn-superoxide dismutase-1 (Sod1) knockout mice, which serve as a model for age-related meibomian gland and dry eye disease, topical application of 3% diquafosol sodium eye drops improved the number of lipid droplets, tear stability, and tear production. researchgate.netresearchgate.net
These animal studies collectively indicate that diquafosol protects the corneal epithelium from desiccation and improves the barrier function of the corneal epithelium by enhancing tear film stability. dovepress.comnih.gov
Dry Eye Models: Aqueous Deficient and Evaporative
Diquafosol has demonstrated efficacy in animal models representing different facets of dry eye disease. In a rat model of dry eye, diquafosol increased tear fluid secretion and enhanced corneal epithelial resistance arvojournals.org. It also prompted the release of glycoprotein-containing substances from goblet cells arvojournals.org. These preclinical findings have been instrumental in its approval for treating dry eye disease in several countries arvojournals.org. Dry eye disease is broadly categorized into two main types: aqueous tear-deficient dry eye, which results from inadequate tear production, and evaporative dry eye, caused by excessive tear evaporation mdpi.com. Diquafosol has shown potential in addressing both types of dry eye conditions arvojournals.org.
In a study involving Sod1-/- mice, an animal model for age-related dry eye, the application of 3% diquafosol sodium eye drops led to improvements in tear function and the condition of the conjunctival epithelium nih.gov. Furthermore, in a murine model of type 2 diabetes with corneal neuropathy, diquafosol administration significantly increased Schirmer's test scores and reduced corneal fluorescein (B123965) staining scores preprints.org.
The therapeutic effects of diquafosol are attributed to its role as a P2Y2 receptor agonist. Activation of these receptors on the ocular surface enhances fluid transport and mucin secretion from the conjunctival epithelium, which helps to improve both the quantity and quality of the tear film arvojournals.org.
| Model | Key Findings with Diquafosol | Reference |
| Rat Dry Eye Model | Increased tear fluid secretion and corneal epithelial resistance. | arvojournals.org |
| Sod1-/- Mice (Aging Model) | Improved tear function and conjunctival epithelial status. | nih.gov |
| Goto-Kakizaki Rats (Type 2 Diabetes Model) | Significantly increased Schirmer's test scores and reduced corneal fluorescein staining. | preprints.org |
Corneal Epithelial Wound Healing Paradigms
Preclinical studies have highlighted the beneficial effects of diquafosol on corneal epithelial wound healing. It is understood that diquafosol promotes this healing process through the activation of P2Y2 receptors arvojournals.org. This activation stimulates cell proliferation through extracellular signal-regulated kinase (ERK) arvojournals.org.
In an experimental dry eye model, treatment with diquafosol was found to restore cell viability and wound healing, while also reducing corneal damage caused by hyperosmolarity mdpi.comkorea.ac.krnih.gov. A notable mechanism identified in these studies is the ability of diquafosol to increase the expression of Nerve Growth Factor (NGF) and its translocation to the extracellular space mdpi.comkorea.ac.krnih.gov. NGF plays a crucial role in the migration and proliferation of corneal epithelial cells, which is vital for repairing damage to the corneal surface mdpi.com.
Furthermore, diquafosol has been shown to reduce apoptosis in corneal epithelial cells in dry eye models by decreasing the expression of pro-apoptotic proteins like Bax and increasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl mdpi.comkorea.ac.kr. It also helps in reducing inflammation by lowering the expression of inflammation-related genes like il-1β, il-1α, and il-6 mdpi.comkorea.ac.kr.
| Finding | Mechanism | Model | Reference |
| Promoted corneal epithelial wound healing | P2Y2 receptor activation leading to ERK-stimulated cell proliferation. | In vitro and in vivo dry eye models | arvojournals.org |
| Restored cell viability and wound healing | Increased NGF expression and translocation. | Experimental dry eye model with hyperosmolarity | mdpi.comkorea.ac.krnih.gov |
| Reduced apoptosis | Decreased Bax expression and increased Bcl-2 and Bcl-xl expression. | Experimental dry eye model with hyperosmolarity | mdpi.comkorea.ac.kr |
| Reduced inflammation | Decreased expression of il-1β, il-1α, and il-6. | Experimental dry eye model with hyperosmolarity | mdpi.comkorea.ac.kr |
Tear Fluid Secretion Modulation in Murine Models
Diquafosol has been consistently shown to increase tear fluid secretion in various murine models of dry eye. As a P2Y2 receptor agonist, diquafosol stimulates fluid secretion from conjunctival epithelial cells nih.gov. This action helps to augment the aqueous layer of the tear film, directly addressing aqueous-deficient dry eye nih.gov.
In a study using Sod1-/- mice, which exhibit age-related dry eye, a two-week treatment with topical diquafosol resulted in a significant increase in aqueous tear quantity molvis.org. The tear quantity in these mice increased from a pre-instillation value of 0.12±0.04 mm/g to 0.23±0.04 mm/g after two weeks of treatment molvis.org. A similar significant increase was also observed in wild-type mice molvis.org. Another study on Sod1-/- mice treated with antiglaucoma medications also demonstrated that the simultaneous administration of 3% diquafosol eye drops led to better tear stability nih.gov.
The mechanism behind this increased tear secretion is the activation of P2Y2 receptors, which leads to an elevation in intracellular calcium ion concentrations and facilitates fluid transport across the conjunctival epithelium preprints.org. This process enhances tear fluid secretion, contributing to a more stable and hydrated ocular surface preprints.org.
| Murine Model | Pre-treatment Tear Quantity (mm/g) | Post-treatment Tear Quantity (mm/g) | Reference |
| Sod1-/- Mice (Age-related dry eye) | 0.12±0.04 | 0.23±0.04 | molvis.org |
| Wild-Type Mice | 0.15±0.03 | 0.25±0.01 | molvis.org |
Meibomian Gland Functional Changes in Animal Models
Diquafosol has also been investigated for its effects on the Meibomian glands, which are crucial for producing the lipid layer of the tear film and preventing tear evaporation. In Sod1-/- mice, a model for age-related Meibomian gland alterations, the application of 3% diquafosol sodium eye drops for two weeks was found to be effective in improving Meibomian gland keratinization and lipid secretion arvojournals.org.
A study using this mouse model showed that treatment with diquafosol significantly increased the number of secretory lipid droplets in the Meibomian glands arvojournals.orgnih.gov. This improvement in lipid secretion contributes to a more stable tear film and a healthier ocular surface nih.gov. The topical application of diquafosol also led to an improvement in the number of lipid droplets and tear stability nih.gov.
In a study on rabbit Meibomian gland cells, diquafosol was shown to elicit the release of total cholesterol, a key component of meibum, through P2Y2 receptor signaling nih.gov. The addition of diquafosol led to a dose-dependent elevation of intracellular Ca2+ signaling, which in turn facilitated the release of total cholesterol from the cells nih.gov. These findings suggest that diquafosol can directly stimulate Meibomian gland cells to release lipids, potentially aiding in the management of evaporative dry eye caused by Meibomian gland dysfunction nih.gov.
| Animal Model | Key Finding | Mechanism | Reference |
| Sod1-/- Mice | Improved Meibomian gland keratinization and lipid secretion; increased number of secretory lipid droplets. | Not specified in detail, but related to overall improvement of ocular surface health. | arvojournals.orgnih.gov |
| Rabbit Meibomian Gland Cells | Elicited total cholesterol release. | P2Y2 receptor-mediated increase in intracellular Ca2+ signaling. | nih.gov |
Clinical Research on Therapeutic Efficacy
Evaluation of Objective Ocular Surface Parameters
The therapeutic efficacy of diquafosol (B1208481) tetrasodium (B8768297) has been rigorously evaluated through a variety of objective measurements of the ocular surface. These assessments provide quantitative data on the changes in the tear film and ocular surface integrity following treatment.
Corneal fluorescein (B123965) staining is a primary endpoint in many DED clinical trials, used to assess epithelial damage. Multiple studies have demonstrated that diquafosol tetrasodium significantly reduces corneal staining scores compared to placebo or other treatments.
In a large-scale, 24-week study, subjects treated with 2% diquafosol showed significantly lower corneal staining scores compared to placebo at the 6-week mark, an effect that was maintained throughout the study. nih.gov Reductions in staining were observed as early as two weeks into treatment. nih.gov Meta-analyses of randomized controlled trials have confirmed these findings, showing that 3% diquafosol treatment is associated with a significant improvement in fluorescein staining scores at 4 weeks. researchgate.netnih.gov
In a comparative study, patients treated with diquafosol sodium demonstrated a significant decrease in corneoconjunctival staining values over a 12-week period. makhillpublications.co The mean staining value (on the NEI Scale) for the diquafosol group decreased from a baseline of 13.60 ± 4.43 to 7.42 ± 1.58 at week 12. makhillpublications.co Another study comparing 3% diquafosol to 0.1% sodium hyaluronate found that while both treatments improved fluorescein staining scores, there was no significant difference between the two. researchgate.net However, two Phase III trials showed that patients treated with diquafosol were 3 to 4 times more likely to achieve a total corneal staining score of zero compared to those on placebo after 4 to 6 weeks. arvojournals.org
| Study | Treatment Group | Baseline Score (Mean ± SD) | Follow-up Score (Mean ± SD) | Time Point | P-value |
|---|---|---|---|---|---|
| Tauber et al. | 2% Diquafosol | Not Specified | Significantly Lower than Placebo | 6 weeks | <0.001 |
| Anonymous (2024) | Diquafosol Sodium | 13.60 ± 4.43 (NEI Scale) | 7.42 ± 1.58 (NEI Scale) | 12 weeks | <0.0001 |
| Matsumoto et al. (Phase 2) | 3% Diquafosol | Not Specified | Significant Improvement vs. Placebo | 4 weeks | 0.002 |
Conjunctival staining, assessed using dyes like Rose Bengal or Lissamine Green, provides further evidence of ocular surface damage. Diquafosol has shown efficacy in improving these scores as well.
Results for conjunctival staining have been consistent with those observed for corneal staining. nih.gov A Japanese Phase 2 clinical trial found that both 1% and 3% diquafosol significantly improved Rose Bengal corneal and conjunctival staining scores compared to placebo. researchgate.net A meta-analysis also indicated that 3% diquafosol treatment led to a significantly better improvement in Rose Bengal staining scores at 4 weeks compared to control groups. nih.gov In a study comparing diquafosol to sodium hyaluronate, diquafosol demonstrated superior efficacy in improving Rose Bengal staining scores. researchgate.net
| Study | Stain Used | Treatment Group | Outcome | Time Point | P-value |
|---|---|---|---|---|---|
| Tauber et al. | Not Specified | 2% Diquafosol | Consistent with Corneal Staining Improvement | Not Specified | Not Specified |
| Matsumoto et al. (Phase 2) | Rose Bengal | 3% Diquafosol | Significant Improvement vs. Placebo | Not Specified | 0.004 |
| Meta-analysis (2023) | Rose Bengal | 3% Diquafosol | Significantly Better Improvement vs. Control | 4 weeks | Not Specified |
Tear film break-up time (TBUT) is a critical measure of tear film stability. A shorter TBUT is a hallmark of dry eye. Clinical studies have consistently shown that diquafosol prolongs TBUT.
In a 4-week randomized clinical study, TBUT was significantly prolonged in the diquafosol group at week 4. dovepress.com A prospective study on patients with short tear film BUT-type dry eye found significant improvements in TBUT at both 1 and 3 months after starting 3% diquafosol. The mean TBUT increased from 3.3 ± 1.2 seconds at baseline to 4.9 ± 1.1 seconds at 3 months. koreamed.org Another comparative study showed that the Diquafosol Sodium group's TBUT increased from a baseline of 4.42 ± 0.93 seconds to 6.05 ± 0.94 seconds by week 12. makhillpublications.co A meta-analysis further supports these findings, showing a significant improvement in TBUT with 3% diquafosol treatment at 4 weeks. nih.gov
| Study | Treatment Group | Baseline TBUT (seconds, Mean ± SD) | Follow-up TBUT (seconds, Mean ± SD) | Time Point | P-value |
|---|---|---|---|---|---|
| Anonymous (2024) | Diquafosol Sodium | 4.42 ± 0.93 | 6.05 ± 0.94 | 12 weeks | 0.015 |
| Koh et al. | 3% Diquafosol | 3.3 ± 1.2 | 4.9 ± 1.1 | 3 months | <0.01 |
Tear meniscus height (TMH) and volume are indicators of the quantity of tears on the ocular surface. Research indicates that diquafosol increases tear volume.
A single topical instillation of 3% diquafosol ophthalmic solution was found to increase tear fluid on the ocular surface for up to 30 minutes in healthy human eyes. dovepress.com In a study involving contact lens wearers, a significant and prolonged increase in TMH was observed for up to 60 minutes after diquafosol instillation. nih.gov Another study using anterior segment optical coherence tomography found that topical diquafosol effectively increased tear volume for up to 30 minutes compared to normal saline in patients with dry eye syndrome. nih.gov The increase in tear meniscus was observed to last for 10 minutes after a single instillation. nih.gov
The lipid layer of the tear film is crucial for preventing evaporation. Diquafosol has been shown to have a positive effect on this layer.
A study evaluating tear film lipid layer thickness (LLT) in dry eye patients with meibomian gland dysfunction found that a single administration of diquafosol significantly increased LLT at 30 and 60 minutes. researchgate.net This suggests that diquafosol may be beneficial for evaporative dry eye as well as aqueous-deficient dry eye. nih.gov The mechanism is thought to be independent of its effects on aqueous and mucin secretion, possibly through direct activation of P2Y2 receptors on the meibomian glands. researchgate.netnih.gov
Assessment of Subjective Ocular Symptoms
In addition to objective signs, the efficacy of a dry eye treatment is also judged by its ability to alleviate subjective symptoms. Clinical trials have consistently reported that diquafosol improves patient-reported symptoms of dry eye.
In a large-scale trial, significant differences in favor of diquafosol were observed for the clearing of foreign body sensation. nih.gov A Japanese Phase 2 study also reported that subjective dry eye symptom scores significantly improved with both 1% and 3% diquafosol ophthalmic solutions. researchgate.net In a study specifically looking at short tear film BUT-type dry eye, significant improvements in the Ocular Surface Disease Index (OSDI) scores were observed at 1 and 3 months. koreamed.org The mean OSDI score decreased from 43.5 ± 24.4 at baseline to 26.7 ± 21.5 at 3 months. koreamed.org Furthermore, in patients using both 3% diquafosol and 0.1% sodium hyaluronate, significant improvements were noted for sensations of dryness, pain, and foreign body sensation. nih.gov
| Study | Symptom Assessment Tool | Baseline Score (Mean ± SD) | Follow-up Score (Mean ± SD) | Time Point | P-value |
|---|---|---|---|---|---|
| Koh et al. | OSDI | 43.5 ± 24.4 | 26.7 ± 21.5 | 3 months | <0.01 |
| Matsumoto et al. (Phase 2) | Subjective Symptom Score | Not Specified | Significant Improvement vs. Placebo | Not Specified | ≤0.033 |
| Tauber et al. | Clearing of Foreign Body Sensation | Higher percentage of clearing with 2% diquafosol (21%) vs. placebo (15%) | 6 weeks | 0.193 (primary analysis) |
Ocular Surface Disease Index (OSDI) Scores
The Ocular Surface Disease Index (OSDI) is a validated instrument for assessing the severity of dry eye symptoms and their impact on vision-related functions. Multiple studies have demonstrated the efficacy of this compound in significantly improving OSDI scores.
In a prospective study involving patients with short tear film break-up time (BUT) dry eye, treatment with 3% this compound resulted in a significant reduction in OSDI scores over a three-month period. The mean OSDI score decreased from a baseline of 43.5 ± 24.4 to 34.6 ± 25.0 at one month and further to 26.7 ± 21.5 at three months. koreamed.org
Another comparative study evaluated the effects of 3% this compound versus 0.1% sodium hyaluronate following cataract surgery. The diquafosol group showed a significant improvement in OSDI scores at all follow-up points throughout the 15-week study period, indicating a substantial reduction in postoperative ocular surface symptoms. nih.gov Similarly, a study comparing the therapeutic effects of 3% diquafosol in different age groups observed significant improvements in OSDI scores at 1, 2, and 4 months post-treatment in all patients. researchgate.net A clinical trial is also underway to assess the change in OSDI scores at baseline, day 14, and day 28 in diabetic patients with dry eye treated with diquafosol. clinicaltrials.gov
| Study Population | Baseline OSDI Score (Mean ± SD) | OSDI Score at 1 Month (Mean ± SD) | OSDI Score at 3 Months (Mean ± SD) | Reference |
|---|---|---|---|---|
| Short Tear Film BUT Dry Eye | 43.5 ± 24.4 | 34.6 ± 25.0 | 26.7 ± 21.5 | koreamed.org |
Dry Eye-Related Quality of Life Scores (DEQS)
The Dry Eye-Related Quality of Life Score (DEQS) is a questionnaire designed to evaluate the impact of dry eye on various aspects of a patient's daily life. Research indicates that diquafosol ophthalmic solution effectively improves DEQS scores.
A study comparing diquafosol to artificial tears found that the diquafosol group experienced significant improvements in DEQS scores from baseline. nih.gov A long-term, real-world observational study further confirmed these findings, showing significant enhancements in the DEQS summary score at each evaluation point over a 12-month treatment period. nih.gov In a study focused on patients with meibomian gland dysfunction, the use of diquafosol for three months led to a trend of lower DEQS ocular symptom scores. nih.gov
Analysis of individual DEQS items revealed that diquafosol was particularly effective in alleviating foreign body sensation and mitigating problems experienced while reading or using visual display terminals when compared to a control group using artificial tears. nih.gov
| Study Focus | Key Findings on DEQS | Reference |
|---|---|---|
| Comparison with Artificial Tears | Significant improvement in overall DEQS scores compared to baseline. | nih.gov |
| Long-Term Real-World Use (12 months) | Significant improvements in DEQS summary score at all evaluation points. | nih.gov |
| Meibomian Gland Dysfunction | A trend towards lower (improved) DEQS ocular symptom scores at 3 months. | nih.gov |
Specific Symptom Improvement (e.g., foreign body sensation, heaviness)
Clinical studies have documented the efficacy of this compound in alleviating specific and bothersome symptoms of dry eye.
In a prospective, randomized, multicenter study, patients who were insufficiently responsive to sodium hyaluronate monotherapy showed significant improvement in subjective symptoms after the addition of diquafosol. Specifically, significant reductions were noted for dry eye sensation, pain, and foreign body sensation at four weeks of treatment. nih.gov Another study highlighted that diquafosol ophthalmic solution was particularly effective in relieving foreign body sensation. nih.gov
Furthermore, a comparative study against sodium hyaluronate found that the sensation of "heaviness" in the eyes was significantly decreased in the diquafosol group after four weeks of treatment. bmj.com
Efficacy in Distinct Dry Eye Phenotypes
This compound has demonstrated therapeutic benefits across different subtypes of dry eye disease, addressing the underlying pathophysiological mechanisms of each condition. nih.govresearchgate.net
Aqueous-Deficient Dry Eye
Aqueous-deficient dry eye is characterized by insufficient tear fluid production. Diquafosol has been shown to be effective in this patient population. A long-term study evaluating the use of diquafosol for six months in patients with aqueous-deficient dry eye found significant improvements in both subjective dry eye symptoms and objective measures. researchgate.net The treatment led to notable enhancements in ocular staining scores and tear function tests, which were maintained throughout the six-month period. researchgate.net
The mechanism behind this efficacy is diquafosol's ability to stimulate water and mucin secretion, thereby stabilizing the tear film and hydrating the ocular surface, which is beneficial regardless of tear fluid secretion from the lacrimal glands. nih.gov
| Parameter | Outcome | Reference |
|---|---|---|
| Subjective Dry Eye Symptoms | Significant improvement at 1 month, maintained for 6 months. | researchgate.net |
| Corneal Staining | Significant improvement at 1 month, maintained for 6 months. | researchgate.net |
| Tear Film Break-Up Time (BUT) | Significant improvement at 1 month, maintained for 6 months. | researchgate.net |
| Tear Meniscus Height | Significant improvement at 1 month, maintained for 6 months. | researchgate.net |
| Conjunctival Staining | Significant improvement at 3 and 6 months. | researchgate.net |
Short Tear Film Break-Up Time Dry Eye
Short tear film break-up time (sBUT) dry eye is a phenotype characterized by rapid tear film evaporation despite normal tear volume. Diquafosol has shown significant efficacy in this condition. nih.govresearchgate.net
A prospective study on patients with sBUT dry eye who were unresponsive to sodium hyaluronate demonstrated that the addition of 3% diquafosol led to significant improvements. The tear film BUT increased from a baseline of 3.3 ± 1.2 seconds to 4.4 ± 1.0 seconds at one month and 4.9 ± 1.1 seconds at three months. koreamed.org Another nonrandomized trial also reported significant improvements in both subjective symptoms and tear film breakup time at one and three months of treatment. nih.gov These findings suggest that diquafosol is an effective treatment for improving tear film stability. koreamed.org
Meibomian Gland Dysfunction-Associated Dry Eye
Meibomian gland dysfunction (MGD) is a leading cause of evaporative dry eye, characterized by obstruction and altered secretions of the meibomian glands. Diquafosol has been found to be beneficial for patients with MGD-associated dry eye. nih.govnih.gov
A study investigating the effects of 3% diquafosol in patients with both dry eye and MGD found significant improvements in several clinical signs after three months of treatment. nih.gov There was a notable decrease in the number of telangiectasias and plugged meibomian gland orifices. nih.gov Furthermore, the meibum score and meiboscore, which assess the quality of meibum and gland loss, respectively, were significantly lower than baseline at the three-month mark. nih.gov Another study with a four-month treatment period also reported decreased lid margin abnormalities and improved meibum grade. aao.org These results suggest that diquafosol improves the pathological changes on the ocular surface and symptoms associated with MGD. nih.gov
| Clinical Sign | Observation | Reference |
|---|---|---|
| Telangiectasia | Significantly decreased from baseline after 1 month. | nih.gov |
| Plugged Meibomian Gland Orifices | Significantly decreased from baseline after 1 month. | nih.gov |
| Meibum Score (Quality) | Significantly decreased from baseline at 3 months. | nih.gov |
| Meiboscore (Gland Loss) | Significantly decreased from baseline at 3 months. | nih.gov |
| Tear Lipid Layer Thickness | Significantly greater after diquafosol administration at 3 months. | nih.gov |
Therapeutic Utility in Specific Ocular Conditions
Sjögren's Syndrome-Related Dry Eye
This compound has demonstrated therapeutic value in the management of dry eye associated with Sjögren's syndrome, a condition often challenging to treat with conventional therapies like tear supplementation. nih.govtandfonline.com The compound operates through a novel mechanism, acting as a P2Y2 purinergic receptor agonist to stimulate the secretion of both the aqueous and mucin components of the tear film directly from the ocular surface. nih.govtandfonline.com
| Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | P-value | Reference |
|---|---|---|---|---|
| Tear Film Break-up Time (TBUT) | Data Not Provided | Data Not Provided | <0.05 | nih.gov |
Post-Refractive Surgery Dry Eye (LASIK/FS-LASIK)
Chronic dry eye is a common complication following laser in situ keratomileusis (LASIK) surgery. arvojournals.org this compound has been shown to be an effective treatment for improving ocular surface disorders and symptoms in these patients, particularly when conventional treatments with artificial tears or sodium hyaluronate are insufficient. arvojournals.orgresearchgate.net
Prospective studies on patients with persistent dry eye after LASIK have demonstrated that 3% diquafosol ophthalmic solution significantly improves tear film stability and ocular surface health. arvojournals.orgresearchgate.net In one 12-week study, tear break-up time (BUT) significantly increased from a baseline of 3.1 seconds to 4.6 seconds at 1 week and 5.1 seconds at 12 weeks. arvojournals.org Additionally, significant improvements were observed in both fluorescein and lissamine green staining scores from the first week of treatment. arvojournals.org Patients also reported a significant reduction in subjective symptoms such as fatigue, dryness, discomfort, and grittiness. arvojournals.org
Combination therapy with diquafosol and sodium hyaluronate has also been found to be beneficial for patients after femtosecond laser-assisted in situ keratomileusis (FS-LASIK). This combination has been shown to be superior to sodium hyaluronate monotherapy in improving Ocular Surface Disease Index (OSDI) scores, TBUT, and Schirmer's test values at 3 months post-surgery. researchgate.net
| Parameter | Group | Baseline | 1 Month Post-op | 3 Months Post-op | P-value | Reference |
|---|---|---|---|---|---|---|
| OSDI | Diquafosol + Hyaluronate | Data Not Provided | Data Not Provided | 12.98 ± 7.29 | p=0.029 | researchgate.net |
| Hyaluronate | Data Not Provided | Data Not Provided | 16.82 ± 8.25 | |||
| TBUT (s) | Diquafosol + Hyaluronate | Data Not Provided | Data Not Provided | 5.83 ± 2.02 | p=0.0002 | researchgate.net |
| Hyaluronate | Data Not Provided | Data Not Provided | 4.24 ± 0.94 | |||
| Schirmer's Test (mm) | Diquafosol + Hyaluronate | Data Not Provided | Data Not Provided | 7.75 ± 3.92 | p=0.003 | researchgate.net |
| Hyaluronate | Data Not Provided | Data Not Provided | 5.24 ± 3.42 |
Post-Cataract Surgery Dry Eye
Cataract surgery can often induce or exacerbate dry eye disease. arvojournals.org this compound has been proven effective in managing dry eye in patients who have undergone this procedure, particularly those with pre-existing dry eye disease. nih.govresearchgate.net
In a comparative study, patients treated with 3% diquafosol (DT) after cataract surgery showed significant improvements over those treated with 0.1% sodium hyaluronate (SH). The diquafosol group exhibited significantly lower OSDI scores at 4 and 12 weeks, longer TBUT at 1, 4, and 12 weeks, and lower keratoepitheliopathy scores at 1 and 12 weeks. nih.gov Furthermore, impression cytology revealed that diquafosol treatment led to a lower grade of conjunctival squamous metaplasia at 12 weeks and a higher goblet cell density at 4 and 12 weeks compared to the sodium hyaluronate group. nih.gov Another study showed that diquafosol provided immediate improvement in dry eye symptoms which were maintained over time. arvojournals.org
| Parameter | Time Point | Diquafosol Group | Sodium Hyaluronate Group | P-value | Reference |
|---|---|---|---|---|---|
| OSDI Score | 4 Weeks | Significantly Lower | Higher | <0.05 | nih.gov |
| 12 Weeks | Significantly Lower | Higher | <0.05 | ||
| TBUT | 1 Week | Significantly Longer | Shorter | <0.05 | |
| 4 Weeks | Significantly Longer | Shorter | <0.05 | ||
| 12 Weeks | Significantly Longer | Shorter | <0.05 | ||
| Goblet Cell Density | 4 & 12 Weeks | Significantly Higher | Lower | <0.05 |
Contact Lens-Induced Dryness
Diquafosol has shown efficacy in alleviating the signs and symptoms of dryness experienced by soft contact lens (SCL) wearers. nih.govophthalmology360.com In a 4-week study involving SCL wearers with dryness symptoms, treatment with diquafosol resulted in statistically significant improvements in TBUT, kerato-conjunctival staining scores, and corneal staining scores. nih.gov
Subjective symptoms, as measured by the Dry Eye-Related Quality-of-Life Score (DEQS), also showed significant improvement. nih.gov Another 8-week study comparing diquafosol to artificial tears in SCL wearers found that the diquafosol-treated eyes had significantly lower corneal and conjunctival staining scores compared to baseline, a change not observed in the artificial tears group. ophthalmology360.com While both treatments improved most subjective symptoms, only the diquafosol group experienced significant improvements in dryness and blurry vision. ophthalmology360.com
| Parameter | Result | P-value | Reference |
|---|---|---|---|
| Tear Film Break-up Time (TBUT) | Significant Improvement | <0.01 | nih.gov |
| Kerato-conjunctival Staining Score | Significant Improvement | <0.05 | nih.gov |
| Corneal Staining Score | Significant Improvement | <0.05 | nih.gov |
| Dry Eye-Related Quality-of-Life Score (DEQS) | Significant Improvement | <0.01 | nih.gov |
Dry Eye in Glaucoma Patients
Glaucoma patients often experience dry eye syndrome, which can be exacerbated by long-term use of anti-glaucoma medications. Diquafosol has been found to be an effective adjunctive therapy in this patient population, improving both subjective and objective signs of dry eye without adversely affecting intraocular pressure (IOP). nih.gov
A long-term study evaluating 138 glaucoma patients with dry eye syndrome found that diquafosol treatment led to significant improvements in OSDI scores at 4, 12, and 52 weeks. nih.gov Objective measures also improved, with significant increases in TBUT and Schirmer I test scores, and a significant decrease in the Oxford scheme score for ocular surface staining at all follow-up points. nih.gov Furthermore, a significant improvement in conjunctival goblet cell density was observed after 4 weeks of treatment. nih.gov Research also suggests that 3% diquafosol may help in preserving the morphologic integrity of the meibomian gland in glaucoma patients treated with preservative-containing prostaglandin (B15479496) analogs. nih.gov
| Parameter | Baseline (Mean ± SD) | 52 Weeks (Mean ± SD) | Significance | Reference |
|---|---|---|---|---|
| Intraocular Pressure (IOP) (mmHg) | 15.4 ± 2.8 | 16.0 ± 2.8 | Stable | nih.gov |
| OSDI Score | Data Not Provided | Data Not Provided | Significant Improvement | nih.gov |
| TBUT and Schirmer I Test Scores | Data Not Provided | Data Not Provided | Significantly Increased | nih.gov |
| Oxford Scheme Score | Data Not Provided | Data Not Provided | Significantly Decreased | nih.gov |
Pediatric Orthokeratology Lens Wearers
The use of orthokeratology (Ortho-K) lenses in children for myopia control can be associated with dry eye symptoms. Diquafosol ophthalmic solution has been shown to be beneficial for children wearing these lenses. frontiersin.orgnih.govfrontiersin.org
A prospective observational study involving myopic children with dry eye, both new and existing Ortho-K lens wearers, evaluated the effects of 3% diquafosol over one month. The study found significant improvements in both subjective and objective measures. The Dry Eye Questionnaire-5 (DEQ-5) scores decreased significantly from 5.54 ± 3.25 to 3.85 ± 2.98. frontiersin.orgfrontiersin.org Objective parameters also showed improvement, with non-invasive tear meniscus height (TMH) increasing and non-invasive tear film break-up time (NIBUT) being prolonged. frontiersin.orgfrontiersin.org The conjunctival hyperemia redness score (R-scan) also decreased significantly. frontiersin.orgfrontiersin.org These findings suggest that diquafosol is effective in relieving dry eye symptoms and improving ocular surface parameters in pediatric Ortho-K lens wearers, potentially enhancing their tolerance and compliance with the treatment. frontiersin.orgnih.gov
| Parameter | Baseline (Mean ± SD) | After 1 Month (Mean ± SD) | P-value | Reference |
|---|---|---|---|---|
| DEQ-5 Score | 5.54 ± 3.25 | 3.85 ± 2.98 | p=0.00 | frontiersin.orgfrontiersin.org |
| Tear Meniscus Height (TMH) (mm) | 0.20 ± 0.05 | 0.21 ± 0.05 | p=0.01 | frontiersin.orgfrontiersin.org |
| NIBUT-First (s) | 6.67 ± 4.71 | 10.32 ± 6.19 | p=0.00 | frontiersin.orgfrontiersin.org |
| NIBUT-Average (s) | 8.86 ± 5.25 | 13.30 ± 6.03 | p=0.00 | frontiersin.orgfrontiersin.org |
| Redness Score (R-scan) | 0.69 ± 0.28 | 0.50 ± 0.25 | p=0.00 | frontiersin.orgfrontiersin.org |
Longitudinal Studies on Sustained Efficacy
The long-term therapeutic efficacy of this compound has been substantiated through multiple longitudinal studies, demonstrating its ability to provide sustained improvements in both objective clinical signs and subjective symptoms of dry eye disease (DED). These studies, extending from several months to a full year, confirm that the initial benefits observed with diquafosol treatment are maintained over extended periods.
One prospective, multicenter, open-label observational study conducted over 12 months in a real-world setting involved 580 patients with DED. nih.govnih.gov The results showed significant and sustained improvements from baseline across all effectiveness endpoints at each evaluation point throughout the 12-month period. nih.govnih.gov Key objective measures such as the keratoconjunctival fluorescein staining score and tear film break-up time (TBUT) showed significant improvement, which was maintained until the end of the one-year study. nih.gov This was complemented by a significant improvement in patient-reported outcomes, as measured by the Dry Eye-related Quality of Life Score (DEQS). nih.govnih.gov
Another study focusing on patients with aqueous-deficient dry eye evaluated the efficacy of diquafosol over 6 months. researchgate.netsemanticscholar.org This research demonstrated that the significant improvements in dry eye symptoms, corneal staining, TBUT, and tear meniscus height observed after the first month of treatment were effectively maintained for the entire 6-month duration. researchgate.netsemanticscholar.org Notably, conjunctival staining showed significant improvement at the 3 and 6-month follow-up points. researchgate.netsemanticscholar.org
Further evidence of long-term efficacy comes from a study involving glaucoma patients with comorbid DED, where treatment with diquafosol for up to 52 weeks resulted in sustained improvements. mdpi.com This study documented significant enhancements in the Ocular Surface Disease Index (OSDI) score, TBUT, and Schirmer's test results over the year-long period. mdpi.com Similarly, a 3-month study confirmed that diquafosol is effective across different age demographics, with both younger (under 40) and older (40 and over) patient groups showing significant and comparable improvements in symptoms, fluorescein break-up time, and tear meniscus height over time. researchgate.net These findings underscore that the efficacy of diquafosol is not significantly affected by age. researchgate.net
The sustained benefits of diquafosol have been consistently reported in various clinical trials, indicating its role in the long-term management of DED by improving tear film stability and ocular surface health. nih.govresearchgate.netkarger.com
Detailed Research Findings
Longitudinal studies provide specific data points that illustrate the sustained efficacy of this compound.
In a 6-month study on 15 patients with aqueous-deficient dry eye, the following changes were observed: researchgate.net
Corneal Fluorescein Staining Score: Improved from a baseline of 4.1 ± 1.8 to 1.1 ± 1.1. researchgate.net
Tear Meniscus Height: Increased from a baseline of 126 ± 24 µm to 171 ± 48 µm. researchgate.net
Subjective Symptoms and TBUT: Showed significant improvements at 1 month, which were maintained through the 6-month study period. researchgate.netsemanticscholar.org
A large-scale, 12-month real-world study with 580 DED patients demonstrated statistically significant improvements (p < 0.001) from baseline at all evaluation points for the following parameters: nih.govnih.gov
Keratoconjunctival fluorescein staining score
Tear Film Break-up Time (BUT)
Dry Eye-related Quality of Life Score (DEQS)
A study on glaucoma patients using diquafosol for 52 weeks reported these mean improvements: mdpi.com
OSDI Score: Improved from 52.17 ± 13.02 to 48.77 ± 13.27. mdpi.com
TBUT: Increased from 3.79 ± 1.94 seconds to 4.70 ± 2.81 seconds. mdpi.com
Schirmer's Test: Values increased from 4.52 ± 2.11 mm to 5.64 ± 2.79 mm. mdpi.com
The following interactive data tables summarize the findings from key longitudinal studies on this compound.
Table 1: Sustained Efficacy of Diquafosol in Aqueous-Deficient Dry Eye (6-Month Study) Data from a study involving 15 patients. Improvements were observed at 1 month and maintained for 6 months.
| Clinical Parameter | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Outcome |
| Corneal Staining Score | 4.1 ± 1.8 | 1.1 ± 1.1 | Significant Improvement researchgate.net |
| Tear Meniscus Height | 126 ± 24 µm | 171 ± 48 µm | Significant Improvement researchgate.net |
| Subjective Symptoms | - | - | Significant Improvement researchgate.netsemanticscholar.org |
| Tear Film Break-up Time | - | - | Significant Improvement researchgate.netsemanticscholar.org |
| Conjunctival Staining | - | - | Significant Improvement at 3 & 6 months researchgate.netsemanticscholar.org |
Table 2: Long-Term Efficacy of Diquafosol in a Real-World Setting (12-Month Study) Data from a prospective observational study of 580 DED patients. Significant improvements (p < 0.001) from baseline were observed at all evaluations.
| Efficacy Endpoint | Observation Period | Outcome |
| Keratoconjunctival Fluorescein Staining Score | 12 Months | Sustained Significant Improvement nih.govnih.gov |
| Tear Film Break-up Time (BUT) | 12 Months | Sustained Significant Improvement nih.govnih.gov |
| Dry Eye-related Quality of Life Score (DEQS) | 12 Months | Sustained Significant Improvement nih.govnih.gov |
Table 3: Efficacy of Diquafosol in Glaucoma Patients with Dry Eye (52-Week Study) Data from a study on glaucoma patients with DED treated with diquafosol.
| Clinical Parameter | Baseline (Mean ± SD) | 52 Weeks (Mean ± SD) | Outcome |
| OSDI Score | 52.17 ± 13.02 | 48.77 ± 13.27 | Significant Improvement mdpi.com |
| Tear Film Break-up Time (TBUT) | 3.79 ± 1.94 s | 4.70 ± 2.81 s | Significant Improvement mdpi.com |
| Schirmer's Test | 4.52 ± 2.11 mm | 5.64 ± 2.79 mm | Significant Improvement mdpi.com |
Pharmacokinetics and Safety Evaluation
Ocular Surface Metabolism and Degradation Pathways
Diquafosol (B1208481) tetrasodium (B8768297) is a stable derivative of uridine (B1682114) 5'-triphosphate (UTP) that acts as a potent agonist for the P2Y2 receptor. mdpi.com Following topical administration to the eye, it is designed to act locally on the ocular surface. Animal studies have indicated that diquafosol is rapidly metabolized and broken down on the eye's surface. arvojournals.org In vitro studies utilizing rabbit ocular tissues have shown that diquafosol is quickly degraded into its endogenous metabolites, which include uridine monophosphate (UMP), uridine diphosphate (B83284) (UDP), uridine triphosphate (UTP), uridine, and uracil. mdpi.com This rapid breakdown at the ocular surface is a key feature of its pharmacokinetic profile, suggesting that the intact drug has a localized and transient action before being converted into naturally occurring compounds. mdpi.com
Systemic Exposure and Absorption Profiles
A key aspect of the safety profile of a topical ophthalmic agent is its potential for systemic absorption. Clinical studies have been conducted to determine if diquafosol is absorbed into the bloodstream after topical administration in patients with dry eye disease. arvojournals.org In a phase 3 efficacy study, blood samples were collected from patients at multiple time points following the instillation of 1.0% and 2.0% diquafosol ophthalmic solutions. arvojournals.org Analysis of these samples using a sensitive LCMS-MS assay, with a limit of quantitation for diquafosol set at 2 ng/ml, revealed no detectable levels of diquafosol in any blood sample. arvojournals.org While endogenous metabolites like UTP, UDP, and UMP were detected in nearly half the samples, their levels were comparable between patients receiving diquafosol and those receiving a placebo. arvojournals.org This indicates that topical administration of diquafosol tetrasodium does not lead to detectable systemic exposure. mdpi.comarvojournals.org
Adverse Ocular Event Incidence and Characteristics
Clinical trials have established a safety profile for this compound. In a pooled analysis of clinical trials involving 655 subjects, adverse drug reactions were reported in 155 subjects, representing an incidence of 23.7%. nih.gov The majority of these reactions were of mild severity, and no serious adverse events related to the treatment were reported. nih.gov
The most frequently reported adverse ocular events include:
Eye irritation nih.gov
Eye discharge nih.gov
Conjunctival hyperemia (redness) nih.govpatsnap.com
Eye pain nih.gov
Eye pruritus (itching) nih.gov
Foreign body sensation nih.govpatsnap.com
Blepharitis (eyelid inflammation) patsnap.com
Less common, but potential, adverse events include corneal disorders such as superficial punctate keratitis. patsnap.com Allergic reactions are considered rare but can manifest as severe redness, itching, and swelling. patsnap.com
| Adverse Event | Reported Incidence (%) | Common Characteristics |
|---|---|---|
| Eye Irritation | 6.7% | Mild, often transient burning or stinging upon instillation. nih.govpatsnap.com |
| Eye Discharge | 4.7% | Generally mild in nature. nih.gov |
| Conjunctival Injection (Hyperemia) | 3.7% | Mild and transient redness of the eyes. nih.govpatsnap.com |
| Eye Pain | 2.7% | Mild and temporary discomfort. nih.gov |
| Eye Pruritus (Itching) | 2.4% | Mild itching sensation. nih.gov |
| Foreign Body Sensation | 2.1% | A temporary feeling of something in the eye. nih.govpatsnap.com |
Ocular Surface Irritation and Transient Symptoms
The most common side effects associated with diquafosol are transient symptoms related to ocular surface irritation. patsnap.com Patients may experience a temporary burning or stinging sensation immediately following the instillation of the eye drops. patsnap.comnih.gov This sensation typically diminishes as the eyes become accustomed to the medication. patsnap.com Other transient symptoms can include temporary blurred vision, which generally resolves within a few minutes, and mild eye redness. patsnap.com Studies have noted that symptoms of diquafosol-induced eye irritation and pain resolved within seven days in approximately 50% of cases and within 28 days in 80% of cases with continued use. preprints.org
Comparative Safety with Other Ophthalmic Agents
The safety of diquafosol has been compared to other common treatments for dry eye disease, such as artificial tears and sodium hyaluronate solutions.
Versus Artificial Tears: A meta-analysis comparing diquafosol 3% to artificial tears found that while diquafosol demonstrated greater efficacy in improving certain signs of dry eye, it was associated with a higher risk of mild adverse events. mdpi.com The pooled data showed an increased risk for ocular irritation and ocular secretion in the diquafosol group. mdpi.com
| Comparator Agent | Key Safety Findings | Reference |
|---|---|---|
| Artificial Tears | Diquafosol was associated with a higher risk of mild adverse events (RR, 1.81), specifically ocular irritation and secretion. mdpi.com | mdpi.com |
| Sodium Hyaluronate | One study found a similar overall incidence of adverse events. nih.gov A meta-analysis suggested a higher odds ratio for adverse events with diquafosol (OR, 1.71). preprints.org Another meta-analysis found diquafosol to be safer. nih.gov | preprints.orgnih.govnih.gov |
Safety Considerations in Special Populations (e.g., Pregnancy)
The use of diquafosol in special populations requires careful consideration due to a lack of specific research. As of current reviews, no dedicated studies have been conducted to evaluate the safety of diquafosol during pregnancy. mdpi.com Clinical trials often exclude pregnant or lactating women as a precautionary measure. centerwatch.com Given that there is no detectable systemic exposure after ocular administration, the risk to a fetus is presumed to be low, but cannot be ruled out. arvojournals.org Standard medical practice advises caution when prescribing medications to pregnant patients, and the potential benefits of treatment must be weighed against the potential, though likely minimal, risks.
Post-Marketing Surveillance Findings
Post-marketing surveillance studies are crucial for evaluating the long-term safety and effectiveness of pharmaceutical agents in a real-world clinical setting, providing insights that may not be apparent in the controlled environment of pre-approval clinical trials. nih.govfda.gov For this compound, several post-marketing observational studies have been conducted to assess its performance in a broader patient population over extended periods.
A significant prospective, multicenter, open-label observational study was conducted in Japan to evaluate the long-term safety and effectiveness of a 3.0% diquafosol ophthalmic solution for dry eye disease (DED) over 12 months. nih.govnih.govresearchgate.net This real-world study included a total of 580 patients, the majority of whom were female (82.9%). nih.govnih.gov
The findings from this long-term study provide context to previous, shorter-term surveillance. For instance, a 2-month prospective, real-world observational study involving 3,196 patients with DED reported an ADR incidence of 4.9%. nih.gov In contrast, a 4-week randomized, double-blind, phase III study with 287 DED patients reported an ADR incidence of 15.3%. nih.gov The variation in these figures is likely attributable to the differing durations of the observation periods. nih.gov
Regarding patient retention in the 12-month study, 55.0% of the enrolled patients completed the full year of observation. nih.govnih.gov The most common reason cited for discontinuation of the treatment was the patient's own decision, accounting for 54.6% of discontinuations. nih.govnih.gov
Table 1: Incidence of Adverse Drug Reactions (ADRs) in a 12-Month Post-Marketing Observational Study of this compound
| Time Period | Incidence of ADRs (%) | Serious ADRs Reported |
|---|---|---|
| First month of treatment | 5.5% | None |
| Full 12-month observation period | 10.7% | None |
Data sourced from a prospective, multicenter, open-label observational study. nih.govnih.gov
Comparative and Combination Therapy Research
Monotherapy Efficacy Compared to Conventional Treatments (e.g., Sodium Hyaluronate, Artificial Tears)
Diquafosol (B1208481) tetrasodium (B8768297) has demonstrated notable efficacy as a monotherapy for dry eye disease, particularly when compared to conventional treatments like sodium hyaluronate and artificial tears. Clinical research highlights its distinct mechanism of action, which involves stimulating the secretion of both water and mucin from conjunctival cells, addressing key components of tear film instability. medscape.comdiagnosticdetectives.com
Multiple studies have established diquafosol's superiority or non-inferiority to sodium hyaluronate. In a large randomized clinical trial, 3% diquafosol was found to be more effective than 0.1% sodium hyaluronate. medscape.com The study met its primary endpoints, showing non-inferiority in the fluorescein (B123965) staining score and superiority in improving the rose bengal staining score at week 4. medscape.com Rose bengal staining is particularly significant as it highlights areas of mucin deficiency, and improvements suggest diquafosol's efficacy in addressing the mucin layer of the tear film. medscape.combmj.com Another double-masked comparative study corroborated these findings, confirming that while both treatments improved fluorescein staining scores, diquafosol was superior in improving rose bengal staining scores. bmj.com
Meta-analyses of randomized controlled trials have further solidified these observations. One analysis concluded that 3% diquafosol treatment resulted in significantly better improvements in tear breakup time (TBUT), Schirmer test scores, fluorescein staining scores, and rose bengal staining scores compared to artificial tears or 0.1% sodium hyaluronate. nih.govnih.gov Another meta-analysis focusing on patients with dry eye following cataract surgery found that diquafosol was significantly better at improving corneal and conjunctival fluorescein staining scores, TBUT, and Schirmer I test results than artificial tears. nih.govresearchgate.net
While diquafosol shows greater efficacy in several objective measures, some studies found no significant difference in subjective symptom scores, such as the Ocular Surface Disease Index (OSDI), when compared to artificial tears in a general dry eye population. nih.govmdpi.com However, in post-cataract surgery patients, diquafosol was found to be significantly superior in improving OSDI scores at 4 and 12 weeks. mdpi.comresearchgate.net
Interactive Data Table: Diquafosol Monotherapy vs. Conventional Treatments
| Parameter | Diquafosol 3% | Sodium Hyaluronate 0.1% / Artificial Tears | Key Findings | Citations |
|---|---|---|---|---|
| Fluorescein Staining Score | Significant Improvement | Improvement | Diquafosol demonstrates non-inferiority or greater improvement. | medscape.combmj.comnih.gov |
| Rose Bengal Staining Score | Significant Improvement | Less or no significant improvement | Diquafosol shows superior efficacy, indicating mucin layer enhancement. | medscape.combmj.comnih.gov |
| Tear Film Breakup Time (TBUT) | Significant Improvement | Improvement | Diquafosol leads to a greater increase in TBUT. | medscape.comnih.govnih.gov |
| Schirmer Test Score | Significant Improvement | Improvement | Diquafosol shows better improvement in tear volume. | nih.govnih.gov |
| Subjective Symptoms (OSDI) | Improvement | Improvement | Mixed results; Diquafosol shows superiority in post-cataract patients. | nih.govmdpi.comresearchgate.net |
Additive Effects of Diquafosol Tetrasodium in Combination Regimens
Combination therapy with this compound and sodium hyaluronate has been shown to provide benefits beyond what is achieved with either agent as a monotherapy. This is particularly evident in patients who have an insufficient response to sodium hyaluronate alone. nih.gov A prospective, randomized, multicenter study found that adding diquafosol to a sodium hyaluronate regimen resulted in significant improvements in TBUT, fluorescein and rose bengal staining scores, and subjective symptoms like dry eye sensation and pain after four weeks. nih.gov In contrast, the control group continuing with only sodium hyaluronate showed no significant changes in these parameters. nih.gov
This additive effect is also notable in specific patient populations, such as those who have undergone laser in situ keratomileusis (LASIK) or small incision lenticule extraction (SMILE) surgery. In post-LASIK patients, a combination of diquafosol and hyaluronate was beneficial for the early stabilization of visual performance and improved subjective dry eye symptoms compared to monotherapy with artificial tears, sodium hyaluronate, or diquafosol. nih.goventokey.comdaneshyari.com The combination group showed significantly better distance and near uncorrected visual acuity and higher Schirmer test values one month after surgery. nih.govdaneshyari.com Similarly, in post-SMILE patients with dry eye, the combination therapy group demonstrated significantly better outcomes in OSDI scores, TBUT, and Schirmer I test results at 3 months post-surgery compared to the sodium hyaluronate monotherapy group. iiarjournals.org
Interactive Data Table: Diquafosol & Sodium Hyaluronate Combination vs. Monotherapy
| Outcome Measure | Combination Therapy (Diquafosol + Sodium Hyaluronate) | Sodium Hyaluronate Monotherapy | Population | Citations |
|---|---|---|---|---|
| Tear Film Breakup Time (TBUT) | Significantly improved | No significant change | Insufficient responders to monotherapy | nih.gov |
| Corneal/Conjunctival Staining | Significantly improved | No significant change | Insufficient responders to monotherapy | nih.gov |
| Subjective Symptoms | Significantly improved | No significant change | Insufficient responders to monotherapy | nih.gov |
| Uncorrected Visual Acuity | Significantly better | - | Post-LASIK | nih.goventokey.comdaneshyari.com |
| OSDI, TBUT, Schirmer Test | Significantly superior at 3 months | - | Post-SMILE | iiarjournals.org |
Combining diquafosol with an immunomodulatory agent like Cyclosporine A (CsA) can offer a synergistic effect by targeting different aspects of dry eye pathophysiology. Diquafosol stimulates tear and mucin secretion, while CsA addresses the underlying inflammation. diagnosticdetectives.compropulsiontechjournal.com
A prospective observational study compared the effectiveness of CsA 0.1% monotherapy, diquafosol 3% monotherapy, and a combination of both. nih.gov While all three treatment groups showed significant improvements in objective signs (TBUT, corneal and conjunctival staining) and subjective symptoms from baseline over 12 weeks, the combination therapy demonstrated an additional benefit. nih.gov Specifically, the mean change in TBUT from baseline to week 12 was significantly greater in the CsA/diquafosol combination group (2.13 ± 2.41 s) compared to the CsA monotherapy group (1.07 ± 1.71 s). nih.govresearchgate.net This suggests that the dual-mechanism approach of stimulating tear secretion and controlling inflammation can lead to enhanced tear film stability. researchgate.net
Interactive Data Table: Diquafosol & Cyclosporine A Combination vs. Monotherapy
| Parameter | Combination Therapy (CsA + Diquafosol) | CsA Monotherapy | Diquafosol Monotherapy | Key Findings | Citations |
|---|---|---|---|---|---|
| TBUT Improvement (Baseline to 12 wks) | 2.13 s | 1.07 s | N/A (in direct comparison) | Combination therapy provided a significantly greater improvement in TBUT compared to CsA alone. | nih.govresearchgate.net |
| Corneal Staining Score | Significant Improvement | Significant Improvement | Significant Improvement | All regimens showed significant improvement from baseline. | nih.gov |
| Subjective Symptom Scores (SANDE, DEQS) | Significant Improvement | Significant Improvement | Significant Improvement | All regimens showed significant improvement from baseline. | nih.gov |
Impact on Treatment Adherence and Patient Tolerance
Patient adherence to treatment regimens for chronic conditions like dry eye is a critical factor in achieving therapeutic success. For diquafosol, which has traditionally required frequent administration, adherence can be a challenge. One study reported that although the standard dosing is six times a day, only 8.3% of patients adhered to this frequency. nih.gov
To address this, a long-acting formulation (DQSLX) was developed. A retrospective study demonstrated that switching from the short-acting (DQS) to the long-acting formulation significantly improved adherence. nih.gov Patients administered DQSLX three times per day, as instructed, 88.9% of the time, a stark contrast to the low adherence rate for the six-times-a-day regimen. nih.gov Furthermore, 94.4% of patients chose to continue with the long-acting formulation, citing benefits such as a pleasant feeling, long-lasting moisture, and the convenience of less frequent administration. nih.govresearchgate.net
In terms of tolerance, diquafosol is generally well-tolerated. bmj.com Adverse reactions are typically mild and transient and may include eye irritation, itching, blurred vision, or eye discharge. medscape.com A meta-analysis estimated that the odds of developing adverse events with topical diquafosol were 1.7 times that of hyaluronic acid. researchgate.net However, these events are generally not serious and could also be related to the underlying dry eye condition itself. medscape.comresearchgate.net
Considerations for Preservative-Free Formulations in Comparative Studies
The presence of preservatives in ophthalmic solutions is a known concern, as they can sometimes exacerbate ocular surface irritation. This has led to the development and study of preservative-free formulations of diquafosol.
A randomized clinical trial involving patients with pre-existing dry eye who underwent cataract surgery compared three treatment groups: preservative-free diquafosol, preservative-containing diquafosol, and preservative-free sodium hyaluronate. nih.govarvojournals.org The results showed that both diquafosol formulations were superior to preservative-free hyaluronate in improving TBUT and meibomian gland dysfunction parameters. nih.govarvojournals.org
Crucially, the study found that the preservative-free diquafosol formulation demonstrated better efficacy than the preservative-containing version. nih.govarvojournals.org While improvements in dry eye parameters were noted in both diquafosol groups, these improvements were most robust in the preservative-free group at the 3-month follow-up. nih.govresearchgate.net Specifically, OSDI scores, lid margin abnormalities, and meibum quality were significantly better in the preservative-free diquafosol group. arvojournals.org These findings suggest that preservative-free diquafosol may be a more reliable and effective option for managing patients, particularly those with a compromised ocular surface, such as after cataract surgery. arvojournals.orgresearchgate.net
Advanced Methodologies and Biomarker Discovery
Tear Proteomic Analysis for Therapeutic Response
Tear fluid, a complex biological medium, contains a vast array of proteins that reflect the health of the ocular surface. Proteomic analysis of tears offers a non-invasive approach to understand the mechanism of action of diquafosol (B1208481) and to identify potential biomarkers of treatment efficacy.
Comparative proteomic studies have been conducted to analyze the changes in the human tear proteome following treatment with 3% diquafosol tetrasodium (B8768297). In a study comparing the effects of diquafosol with cyclosporine A, liquid chromatography-mass spectrometry identified a total of 794 proteins in the tear samples of patients with non-Sjögren dry eye disease. After four weeks of treatment with diquafosol, proteomic analysis revealed 106 differentially expressed proteins (DEPs) when compared to the pretreatment baseline. Gene ontology analysis of these DEPs indicated that diquafosol treatment enhances both innate and adaptive immune responses, as well as processes of cellular detoxification. Protein-network analysis further suggested that the therapeutic mechanism is primarily associated with the modulation of inflammation linked to the immune response.
In a separate investigation, the downregulation of specific tear proteins, including AFM, ALCAM, CFB, H1-4, PON1, RAP1B, and RBP4, was observed following a 12-week treatment period with diquafosol, suggesting a reduction in ocular surface inflammation nih.gov.
The identification of DEPs is a crucial step in the discovery of biomarkers that can predict or monitor the therapeutic response to diquafosol. Although both diquafosol and cyclosporine A led to improvements in clinical parameters, the specific tear biomarkers activated by each treatment differed significantly nih.govarvojournals.org. The proteins that were found to be differentially expressed following diquafosol treatment and also correlated with clinical improvements are considered potential candidate biomarkers for dry eye disease. Further research is needed to validate these biomarkers and to understand their specific roles in the restoration of ocular surface health.
Analysis of Specific Tear Film Components
Beyond broad proteomic screening, the analysis of specific components of the tear film provides targeted insights into the pharmacological effects of diquafosol.
Diquafosol is known to stimulate mucin secretion from conjunctival goblet cells, a key mechanism for improving tear film stability. Sialic acid, particularly N-acetyl-neuraminic acid (Neu5Ac), is a major component of secretory mucins and serves as a biomarker for their release. Clinical studies have demonstrated that topical administration of 3% diquafosol ophthalmic solution for four weeks leads to a significant increase in the concentration of Neu5Ac in the tears of patients with dry eye syndrome nih.gov. This biochemical change is accompanied by statistically significant improvements in clinical parameters such as tear film breakup time (BUT), keratoconjunctival staining scores, and Schirmer test values nih.gov. The elevated sialic acid content provides direct evidence of diquafosol's mucin secretagogue activity.
Changes in Clinical Parameters and Sialic Acid Concentration with Diquafosol Treatment
| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | P-value |
|---|---|---|---|
| Tear Film Breakup Time (s) | 4.2 ± 1.5 | 5.9 ± 2.6 | < 0.01 |
| Keratoconjunctival Staining Score | 2.9 ± 1.9 | 1.5 ± 1.4 | < 0.01 |
| Schirmer Test Value (mm) | 6.9 ± 5.5 | 9.2 ± 7.2 | < 0.05 |
| N-acetyl-neuraminic acid (µg/mL) | 4.8 ± 2.6 | 7.1 ± 4.2 | < 0.01 |
Data adapted from a study evaluating the effects of 3% diquafosol sodium ophthalmic solution over a 4-week period. nih.gov
In contrast to its effect on mucin secretion, diquafosol treatment does not appear to significantly alter the concentration of the four major tear proteins. A prospective study analyzing tear composition after a four-week course of 3% diquafosol found no statistically significant changes in the concentrations of secretory IgA, lactoferrin, lipocalin-1, and lysozyme, despite the observed clinical improvements and increased sialic acid levels nih.gov. This finding suggests that the therapeutic benefits of diquafosol are primarily mediated through the enhancement of the aqueous and mucin layers of the tear film, rather than by altering the levels of these key protective proteins.
Concentrations of Major Tear Proteins Before and After Diquafosol Treatment
| Protein | Before Treatment (µg/mL, Mean ± SD) | After Treatment (µg/mL, Mean ± SD) | P-value |
|---|---|---|---|
| Secretory IgA | 10.3 ± 5.1 | 10.5 ± 5.3 | NS |
| Lactoferrin | 35.1 ± 15.2 | 36.8 ± 16.1 | NS |
| Lipocalin-1 | 18.9 ± 8.2 | 19.5 ± 8.5 | NS |
| Lysozyme | 21.5 ± 9.3 | 22.1 ± 9.6 | NS |
NS = Not Significant. Data from a 4-week study on patients with dry eye syndrome treated with 3% diquafosol. nih.gov
Ocular Imaging Techniques for Quantitative Assessment
Advanced ocular imaging techniques provide objective and quantitative measures of the changes in the tear film and ocular surface structures following diquafosol therapy. These non-invasive methods are instrumental in elucidating the in vivo effects of the drug.
Interferometry: This technique is used to measure the thickness of the tear film's lipid layer. Studies have shown that diquafosol can increase the lipid layer thickness, which contributes to reducing tear evaporation and improving tear film stability.
Anterior Segment Optical Coherence Tomography (AS-OCT): AS-OCT allows for the precise measurement of the tear meniscus height, radius, and cross-sectional area, which are indicators of tear volume. An increase in these parameters has been observed following diquafosol administration, confirming its secretagogue effect on the aqueous component of the tear film.
Noncontact Meibography: This imaging modality is used to visualize the morphology of the meibomian glands. In patients with meibomian gland dysfunction, treatment with diquafosol has been shown to improve the mean ratio of the meibomian gland area, suggesting a beneficial effect on gland structure and function mdpi.com.
Fluorophotometry: This technique can quantify the presence of membrane-associated mucins on the corneal surface. The use of fluorescein-conjugated wheat germ agglutinin (F-WGA), which binds to mucins, has shown a significant increase in fluorescence intensity after diquafosol treatment in soft contact lens wearers, indicating an enhancement of the mucin layer nih.govmdpi.com.
These advanced imaging methodologies provide robust, quantitative evidence of the multifaceted effects of diquafosol on the tear film and ocular surface, complementing the findings from biochemical and proteomic analyses.
Optical Coherence Tomography (OCT) for Tear Meniscus
Anterior Segment Optical Coherence Tomography (AS-OCT) is a non-invasive imaging technique used to obtain high-resolution cross-sectional images of the anterior segment of the eye, including the tear meniscus. The tear meniscus height (TMH) and area are critical indicators of tear volume on the ocular surface.
Studies utilizing AS-OCT have demonstrated that a 3% Diquafosol ophthalmic solution effectively increases aqueous tear secretion. nih.govsemanticscholar.org In patients with mild to moderate dry eye syndrome, tear volume was significantly increased at 5 and 10 minutes post-instillation compared to baseline. nih.govsemanticscholar.org When compared to a normal saline control group, the tear volume in the Diquafosol-treated eyes was significantly higher at 5, 10, and 30 minutes. nih.govsemanticscholar.org The effect of Diquafosol on increasing tear volume has been shown to be more sustained than that of artificial tears or 0.1% sodium hyaluronate. nih.gov
In a study involving contact lens wearers, 3% Diquafosol ophthalmic solution also produced a significant and prolonged increase in TMH. nih.gov The increase in TMH was observed for up to 60 minutes post-instillation, which was significantly longer than the effect observed after saline instillation. nih.gov
Table 1: Change in Tear Meniscus Height (TMH) After Instillation of Diquafosol vs. Saline in Contact Lens Wearers
| Time Point | Treatment Group | Mean Increase in TMH (mm) | Statistical Significance (p-value) |
|---|---|---|---|
| 5 minutes | 3% Diquafosol | Significant Increase | < 0.05 |
| 15 minutes | 3% Diquafosol | Significant Increase | < 0.05 |
| 30 minutes | 3% Diquafosol | Significant Increase | < 0.05 |
| 60 minutes | 3% Diquafosol | Significant Increase | < 0.05 |
| 5 minutes | Saline | Significant Increase | < 0.001 |
| 15 minutes | Saline | Significant Increase | < 0.001 |
Data sourced from a study on eyes with high-water-content contact lenses. nih.gov
Interferometry for Lipid Layer Thickness
Tear film interferometry is a diagnostic method that quantitatively evaluates the thickness of the tear film's lipid layer (LLT). nih.gov A stable and adequate lipid layer is crucial for preventing tear evaporation.
Research has shown that Diquafosol not only promotes water and mucin secretion but also reinforces the lipid layer. nih.gov In a study on dry eye patients, a 3% Diquafosol solution significantly increased the mean LLT 20 minutes after instillation, an effect not observed with normal saline, sodium hyaluronate, or gatifloxacin. nih.gov Similar results were found in studies on both healthy eyes and dry eye patients with meibomian gland dysfunction (MGD), where a single administration of Diquafosol significantly increased LLT for up to 60 minutes. researchgate.netresearchgate.net This suggests that Diquafosol may be a useful treatment for evaporative dry eye associated with MGD, not just aqueous-deficient dry eye. nih.govresearchgate.net
Table 2: Mean Change in Lipid Layer Thickness (LLT) 20 Minutes Post-Instillation
| Treatment Group | Mean Baseline LLT (nm) | Mean LLT at 20 min (nm) | Mean Change in LLT (nm) | Statistical Significance (p-value) |
|---|---|---|---|---|
| 3% Diquafosol | 61.50 | 73.27 | +11.77 | < 0.001 |
| Normal Saline | 62.23 | 64.38 | +2.15 | 0.301 |
| Sodium Hyaluronate | 62.80 | 64.28 | +1.48 | 0.495 |
| Gatifloxacin | 62.96 | 63.48 | +0.52 | 0.884 |
Data adapted from a comparative study on dry eye patients. nih.gov
Noncontact Meibography for Gland Morphology
Noncontact meibography is an infrared-based imaging technique used to visualize the morphology of the meibomian glands within the eyelids. nih.gov It allows for the assessment of meibomian gland dropout or loss, a key indicator of meibomian gland dysfunction (MGD). meddocsonline.org
Topical Diquafosol therapy has been shown to be effective for patients with obstructive MGD. nih.govdovepress.com In a study where patients used 3% Diquafosol for over four months, quantitative image analysis revealed a significant increase in the mean ratio of the meibomian gland area. nih.govdovepress.com Alongside this morphological improvement, patients also experienced decreases in ocular symptoms, lid margin abnormalities, and meibum grade, as well as an increase in tear film break-up time. nih.gov These findings suggest that Diquafosol has a beneficial effect on the meibomian glands, likely by improving lipid secretion. nih.gov
Corneal Nerve Microstructure and Sensitivity Evaluation
Corneal Confocal Microscopy for Nerve Fiber Density
In vivo confocal microscopy (IVCM) is a high-resolution imaging tool that allows for the non-invasive examination of corneal cellular structures, including the subbasal nerve plexus. nih.govyoutube.com Key parameters measured include corneal nerve fiber density (CNFD), corneal nerve branch density (CNBD), and corneal nerve fiber length (CNFL). nih.gov
In a study on diabetic patients with dry eye disease, treatment with 3% Diquafosol for eight weeks resulted in significant improvements in CNFD, CNBD, and CNFL compared to baseline. nih.govnih.gov In contrast, a control group treated with 0.1% hyaluronic acid showed no significant changes in these nerve parameters. nih.govnih.gov These results suggest that Diquafosol may have a beneficial effect on corneal nerve damage or regeneration. nih.gov Furthermore, combination therapy with Diquafosol and sodium hyaluronate after femtosecond laser-assisted in situ keratomileusis (FS-LASIK) has shown the potential to promote corneal nerve growth. nih.gov
Table 3: Corneal Nerve Parameters at 8 Weeks in Diabetic Patients with Dry Eye
| Parameter | Diquafosol Group (Mean ± SD) | Hyaluronic Acid Group (Mean ± SD) | Statistical Significance (p-value, between groups) |
|---|---|---|---|
| CNFD (no./mm²) | 27.24 ± 9.68 | 24.32 ± 10.37 | > 0.05 |
| CNBD (no./mm²) | 39.58 ± 20.17 | 32.75 ± 20.95 | 0.020 |
| CNFL (mm/mm²) | 20.91 ± 5.61 | 18.66 ± 6.09 | > 0.05 |
Data represents values at the 8-week follow-up. nih.gov
Central Corneal Sensitivity Measurements
Corneal sensitivity, typically measured with a Cochet-Bonnet esthesiometer, is an indicator of corneal nerve function. nih.govnih.gov Reduced sensitivity can be a sign of corneal neuropathy.
Studies have demonstrated that Diquafosol can improve corneal sensitivity. In patients with short tear break-up time dry eye, Diquafosol significantly lowered the threshold for pain perception (S-pain), indicating an alleviation of corneal hypersensitivity. nih.gov In diabetic patients with dry eye, Diquafosol treatment led to a significant improvement in corneal sensitivity scores after 8 weeks, with results being statistically superior to those achieved with hyaluronic acid. nih.gov Additionally, in post-FS-LASIK patients, a combination therapy including Diquafosol significantly improved corneal sensitivity at one month after surgery. nih.gov
Assessment of Ocular Optical Quality and Higher-Order Aberrations
Higher-order aberrations (HOAs) are complex imperfections in the eye's optical system that can degrade visual quality, particularly in situations of low contrast. nih.govfrontiersin.org An unstable tear film is a known contributor to increased HOAs. nih.gov
The use of 3% Diquafosol ophthalmic solution has been shown to improve the optical quality of the eye by stabilizing the tear film. nih.gov In a study of patients with dry eye after cataract surgery, treatment with Diquafosol led to a significant increase in tear film break-up time. nih.gov This tear film stabilization resulted in a change in corneal HOAs from an upward-curving, sawtooth pattern (indicating instability) to a more constant and stable pattern. nih.gov Furthermore, the Fluctuation Index (FI) and Stability Index (SI) of HOAs were significantly lower in the Diquafosol group compared to a group using artificial tears, indicating a more stable optical quality over time. nih.gov
Table 4: Effects of Diquafosol on Ocular Aberrations After 4 Weeks
| Parameter | Diquafosol Group | Artificial Tears Group | Statistical Significance (p-value) |
|---|---|---|---|
| Tear Break-Up Time (BUT) | Significantly increased (p=0.001) | No significant change | p=0.014 (between groups) |
| Corneal Aberration Pattern | Changed to a stable pattern | No change from sawtooth pattern | Not Applicable |
| Fluctuation Index (FI) | Significantly lower than AT group | No significant change | p=0.004 (between groups) |
| Stability Index (SI) | Significantly lower than AT group | No significant change | p=0.004 (between groups) |
Data from a study on dry eye patients post-cataract surgery. nih.gov
Molecular and Cellular Biomarker Research (e.g., inflammatory mediators, growth factors)
Research into the molecular and cellular effects of diquafosol tetrasodium has identified its influence on key biomarkers, particularly those involved in inflammation and tissue growth. Studies have shown that diquafosol can modulate the expression of various inflammatory mediators and growth factors, suggesting a mechanism of action that extends beyond simple lubrication.
In experimental models of dry eye disease, treatment with diquafosol has been shown to reduce the expression of several pro-inflammatory genes. Specifically, the expression of interleukin-1β (il-1β), interleukin-1α (il-1α), and interleukin-6 (il-6) was decreased following diquafosol administration. mdpi.com This suggests a direct impact on the inflammatory cascade at the cellular level. Furthermore, diquafosol has been found to inhibit nuclear factor kappa B (NF-kB) signaling, a key pathway in the inflammatory response. mdpi.com
Clinical studies have also provided evidence of diquafosol's anti-inflammatory effects through the analysis of tear proteomes. In patients with dry eye disease, treatment with diquafosol resulted in the downregulation of several proteins associated with inflammation, including AFM, ALCAM, CFB, H1-4, PON1, RAP1B, and RBP4. mdpi.com
Beyond its impact on inflammatory mediators, diquafosol has been demonstrated to influence the expression of growth factors. Notably, research has shown that diquafosol can increase the expression and extracellular translocation of Nerve Growth Factor (NGF). mdpi.commdpi.com This finding is significant as NGF is known to play a crucial role in the health and repair of corneal nerves and epithelial cells.
The table below summarizes the observed effects of this compound on various molecular and cellular biomarkers.
| Biomarker Category | Biomarker | Observed Effect with this compound | Reference |
| Inflammatory Mediators | il-1β, il-1α, il-6 | Decreased expression | mdpi.com |
| Nuclear Factor kappa B (NF-kB) | Inhibition of signaling | mdpi.com | |
| Tear Proteomes (AFM, ALCAM, etc.) | Downregulation | mdpi.com | |
| Growth Factors | Nerve Growth Factor (NGF) | Increased expression and translocation | mdpi.commdpi.com |
Emerging Research Directions and Future Innovations in Diquafosol Tetrasodium Therapy
The therapeutic landscape for ocular surface diseases continues to evolve, with ongoing research into diquafosol (B1208481) tetrasodium (B8768297) aimed at optimizing its clinical utility and expanding its applications. Current investigations are focused on enhancing delivery methods, refining treatment protocols, exploring synergistic combination therapies, and further elucidating its role in modulating ocular surface inflammation.
Q & A
Basic: What is the mechanism of action of diquafosol tetrasodium in treating dry eye syndrome?
This compound acts as a P2Y2 receptor agonist, stimulating tear film component secretion (fluid, mucin, and lipid) via activation of ocular surface epithelial cells. Methodologically, studies employ in vitro receptor-binding assays and in vivo clinical trials measuring tear film stability (e.g., Schirmer tests, tear break-up time [BUT]) and ocular surface staining scores. For example, randomized trials confirmed enhanced BUT and reduced fluorescein staining in patients receiving diquafosol compared to placebo .
Basic: How is this compound’s efficacy evaluated in post-cataract surgery dry eye?
Post-surgical efficacy is assessed through double-masked, placebo-controlled trials measuring subjective symptoms (e.g., dry eye sensation, foreign body sensation) and objective parameters (e.g., corneal staining, conjunctival hyperemia). A 2016 study compared 3% diquafosol with cyclosporine A, using standardized symptom questionnaires and optical coherence tomography to quantify corneal epithelial healing .
Advanced: What experimental designs resolve contradictions in efficacy data across diquafosol trials?
Contradictions (e.g., variable symptom relief in short-BUT dry eye) are addressed via stratified randomization based on dry eye subtypes (aqueous-deficient vs. evaporative) and controlled adverse environment (CAE) models to standardize external stressors. Meta-analyses pooling data from trials with matched inclusion criteria (e.g., baseline BUT ≤5 seconds) reduce confounding .
Advanced: How do combination therapies (e.g., diquafosol + hyaluronate) improve outcomes in refractory dry eye?
Synergistic effects are tested using factorial design trials. For instance, a 2014 study combined diquafosol with sodium hyaluronate, measuring composite endpoints (e.g., BUT, tear meniscus height, and subjective symptom scores) at 4-week intervals. Results showed additive improvements in corneal sensitivity and fluorescein clearance compared to monotherapy .
Advanced: What formulation challenges arise in developing sustained-release diquafosol delivery systems?
Hot-melt extrusion and nanofiber-coating methods are optimized using Design of Experiments (DoE) approaches. A 2024 study tested polymer matrices (e.g., PLGA) for intravitreal inserts, evaluating drug release kinetics via HPLC and cytotoxicity in corneal cell lines. Critical parameters include extrusion temperature (80–120°C) and polymer-drug ratio .
Basic: What safety profile concerns are associated with this compound?
Adverse events (e.g., transient stinging) are quantified in phase III trials using Common Terminology Criteria for Adverse Events (CTCAE). A 2004 study (n=527) reported mild instillation-site reactions in 3.1% of patients, with no serious adverse events over 24 weeks. Longitudinal safety data are collected via patient diaries and slit-lamp examinations .
Advanced: How do preclinical models validate diquafosol’s impact on corneal nerve sensitivity?
Murine models with induced dry eye (e.g., scopolamine-induced) are used to assess corneal sensitivity via Cochet-Bonnet esthesiometry. A 2018 RCT demonstrated diquafosol’s normalization of nerve fiber density in confocal microscopy, correlating with improved mechanosensory thresholds .
Advanced: What statistical methods address heterogeneity in diquafosol trial outcomes?
Mixed-effects models adjust for inter-study variability (e.g., baseline tear osmolarity, age). For example, Bayesian meta-analyses weight studies by sample size and blinding status, while sensitivity analyses exclude trials with high dropout rates (>20%) .
Basic: How is diquafosol’s physicochemical stability assessed in ophthalmic formulations?
Stability studies under ICH guidelines (25°C/60% RH) use HPLC-UV to monitor degradation products (e.g., free uridine derivatives). Accelerated testing (40°C/75% RH) confirms shelf-life predictions. Key parameters include pH (5.0–7.0) and osmolality (250–350 mOsm/kg) .
Advanced: What biomarkers predict diquafosol responsiveness in dry eye subtypes?
Proteomic analyses of tear fluid (e.g., LC-MS/MS) identify biomarkers like lactoferrin and MMP-9. A 2013 study stratified patients by baseline MMP-9 levels, showing greater diquafosol efficacy in cohorts with elevated inflammatory markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
